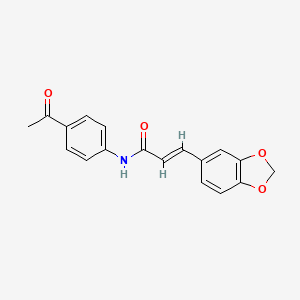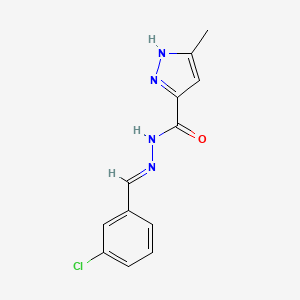![molecular formula C21H28N2O4 B5526009 dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)
dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with diverse applications in the field of organic chemistry and pharmacology. Its properties and reactivity make it a compound of interest in various chemical syntheses and studies.
Synthesis Analysis
The synthesis of compounds similar to dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multicomponent reactions. For example, the synthesis of structurally related 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans is achieved through a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones (Sun et al., 2011). Similarly, pyridinedicarboxylic acid diesters, which are structurally related to our compound of interest, are synthesized from β-diketo compounds, formaldehyde, and amine (Wu Jian-yi, 2001).
Molecular Structure Analysis
The molecular structure of related 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides has been characterized using spectroscopic methods and X-ray diffraction, showing varied molecular frontier orbitals and absorption spectra. These studies are crucial for understanding the structure-activity relationships of such compounds (Li et al., 2014).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, including Michael addition reactions, as part of its synthesis process. The reactivity of this compound and its derivatives makes it a valuable component in the synthesis of more complex molecules (Mishnev et al., 1977).
Physical Properties Analysis
The physical properties of compounds in this class, such as crystal structure, are influenced by factors like hydrogen bonding and van der Waals forces. These properties are vital for understanding the stability and solubility of the compound (Metcalf & Holt, 2000).
Chemical Properties Analysis
The chemical properties, such as basicity and stability to air oxidation, of related compounds like 6-substituted-2,4-dimethyl-3-pyridinols, which have antioxidant properties, provide insights into the reactivity and potential applications of dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (Wijtmans et al., 2004).
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Activities
Research conducted by El‐Borai et al. (2013) explored the microwave-assisted synthesis of pyrazolopyridines, a category related to the specified compound due to its pyridine core structure. The study highlights the potential of these compounds in antioxidant, antitumor, and antimicrobial activities, pointing towards their application in developing treatments for various diseases including cancer and infections (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Enantioselectivity in Kinetic Resolution
Sobolev et al. (2002) investigated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 1,4-dihydropyridine derivatives. This research underscores the chemical's application in stereoselective synthesis, crucial for creating specific drug isomers with desired therapeutic effects (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).
Recyclable Catalyst for Acylation
Liu et al. (2014) presented 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation, illustrating its role in enhancing the efficiency of chemical reactions. The findings may indicate the utility of similar pyridine derivatives in catalysis, contributing to more sustainable and cost-effective chemical processes (Liu, Ma, Liu, & Wang, 2014).
Synthesis and Characterization of Pyridinedicarboxamides
A study by Li et al. (2014) on the synthesis and spectroscopic characterization of new pyridinedicarboxamides provides insights into the structural and optical properties of such compounds. This research may suggest applications in the development of new drugs and analytical methods, highlighting the diverse utility of dihydropyridine derivatives (Li, Liu, Chen, Xiong, & Li, 2014).
Propriétés
IUPAC Name |
dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-7-23(8-2)16-11-9-15(10-12-16)19-17(20(24)26-5)13(3)22-14(4)18(19)21(25)27-6/h9-12,19,22H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSBMSOWEMUGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)
![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)


![4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)
![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)
![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)
![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)